molecular formula C16H14O3 B1672489 Fenbufen CAS No. 36330-85-5

Fenbufen

Cat. No.: B1672489
CAS No.: 36330-85-5
M. Wt: 254.28 g/mol
InChI Key: ZPAKPRAICRBAOD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation .

Mode of Action

This compound acts by preventing cyclooxygenase from producing prostaglandins, which can cause inflammation . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . Prostaglandins are produced from arachidonic acid through the action of the cyclooxygenase enzymes. By inhibiting these enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins .

Pharmacokinetics

This compound is readily absorbed after oral administration and is extensively metabolised to active metabolites . The half-life of plasma disappearance was reported to be around 10 hours for this compound . This suggests that this compound has a relatively long duration of action, allowing for less frequent dosing .

Result of Action

The primary molecular effect of this compound’s action is the reduction in prostaglandin production, leading to decreased inflammation . On a cellular level, this results in a reduction of the inflammatory response, which can alleviate symptoms such as pain, swelling, and fever .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of this compound, potentially impacting its efficacy . Additionally, factors such as the patient’s age, liver function, and kidney function can influence the metabolism and elimination of this compound, thereby affecting its action and potential side effects .

Biochemical Analysis

Biochemical Properties

Fenbufen plays a significant role in biochemical reactions by inhibiting the cyclooxygenase enzymes, specifically cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, this compound interacts with various proteins and biomolecules, including serum albumin, which aids in its transport and distribution within the body .

Cellular Effects

This compound exerts its effects on various types of cells, including immune cells, endothelial cells, and fibroblasts. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the expression of pro-inflammatory genes. This inhibition leads to a decrease in the production of inflammatory cytokines and chemokines. Furthermore, this compound affects cellular metabolism by altering the levels of metabolic intermediates and enzymes involved in the arachidonic acid pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of cyclooxygenase enzymes, leading to their inhibition. This binding prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins. This compound also modulates the activity of other enzymes and signaling molecules, such as lipoxygenases and peroxisome proliferator-activated receptors (PPARs), which further contribute to its anti-inflammatory effects. Additionally, this compound can influence gene expression by altering the activity of transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo metabolic degradation in the liver, leading to the formation of various metabolites. Long-term studies have shown that this compound can have sustained anti-inflammatory effects, but prolonged use may also lead to adverse effects on cellular function, such as hepatotoxicity and gastrointestinal toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, this compound can cause toxic effects, including gastrointestinal ulcers, renal toxicity, and liver damage. Threshold effects have been observed, where the therapeutic benefits of this compound plateau at a certain dosage, and further increases in dosage do not lead to additional benefits but rather increase the risk of adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its conversion to active metabolites in the liver. The primary metabolic pathway involves the oxidation of this compound to form 4’-hydroxythis compound, which retains anti-inflammatory activity. This process is mediated by cytochrome P450 enzymes, particularly CYP2C9. This compound and its metabolites can also undergo conjugation reactions, such as glucuronidation, which facilitate their excretion from the body. These metabolic pathways influence the pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Serum albumin is a major binding protein that facilitates the transport of this compound in the bloodstream. This compound can also interact with organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which influence its uptake and efflux in various tissues. The distribution of this compound is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. This localization is influenced by targeting signals and post-translational modifications. For example, this compound can undergo phosphorylation, which affects its interaction with specific organelles and proteins. The subcellular localization of this compound plays a crucial role in its ability to modulate cellular processes and exert its therapeutic effects .

Preparation Methods

Fenbufen can be synthesized through the acylation of biphenyl with succinic anhydride under Friedel-Crafts conditions . The reaction involves the use of aluminum chloride as a catalyst. The general reaction scheme is as follows:

    Acylation Reaction: Biphenyl reacts with succinic anhydride in the presence of aluminum chloride to form 4-(4-biphenylyl)-4-oxobutyric acid.

    Purification: The product is then purified through recrystallization to obtain this compound in its pure form.

Industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Fenbufen undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like chromic acid and reducing agents like lithium aluminum hydride. The major products formed from these reactions include 4-biphenylacetic acid and its derivatives .

Properties

IUPAC Name

4-oxo-4-(4-phenylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAKPRAICRBAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023043
Record name Fenbufen
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36330-85-5
Record name Fenbufen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36330-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenbufen [USAN:INN:BAN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenbufen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08981
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Record name fenbufen
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Record name Fenbufen
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Record name Fenbufen
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Record name FENBUFEN
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Melting Point

185-187
Record name Fenbufen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08981
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 135 g. portion of aluminum chloride is dissolved in 500 ml. of nitrobenzene, the solution being held below 10°C. by external cooling. A finely ground mixture of 50 g. of succinic anhydride and 75 g. of biphenyl is added to the stirred solution, the temperature being held below 10°C. It is then held at room temperature for 4 days. After pouring the reaction mixture into a solution of 150 ml. of concentrated hydrochloric acid in one liter of ice water, the nitrobenzene is removed by steam distillation. The solid is collected, dissolved in 4 liters of 3% hot sodium carbonate solution, clarified and reprecipitated by the addition of excess 6N sulfuric acid solution. The crude product is collected, dried, and recrystallized from ethanol to give the pure product, melting point 185°-187°C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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